molecular formula C11H13N5O B2517035 N-(8-methoxy-4-methylquinazolin-2-yl)guanidine CAS No. 329213-13-0

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B2517035
CAS No.: 329213-13-0
M. Wt: 231.259
InChI Key: UCVBIIAYDZYJNW-UHFFFAOYSA-N
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Description

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5O It is known for its unique structure, which includes a quinazoline ring substituted with methoxy and methyl groups, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 8-methoxy-4-methylquinazoline with guanidine derivatives under specific conditions. One common method includes:

    Starting Materials: 8-methoxy-4-methylquinazoline and guanidine hydrochloride.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The quinazoline ring can also interact with DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylquinazolin-2-yl)guanidine
  • N-(8-methoxyquinazolin-2-yl)guanidine
  • N-(8-methoxy-4-methylquinazolin-2-yl)thiourea

Uniqueness

N-(8-methoxy-4-methylquinazolin-2-yl)guanidine is unique due to the presence of both methoxy and methyl groups on the quinazoline ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(8-methoxy-4-methylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-7-4-3-5-8(17-2)9(7)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBIIAYDZYJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)N=C(N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101345975
Record name N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329213-13-0
Record name N-(8-Methoxy-4-methylquinazolin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101345975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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